(2R,5S)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid
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Overview
Description
(2R,5S)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid is a fluorinated piperidine derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom and the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate piperidine derivative.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the Boc-protected nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(2R,5S)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a building block in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R,5S)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and metabolic stability, while the Boc group provides protection during synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-1-[(tert-Butoxy)carbonyl]-5-chloropiperidine-2-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
(2R,5S)-1-[(tert-Butoxy)carbonyl]-5-bromopiperidine-2-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
(2R,5S)-1-[(tert-Butoxy)carbonyl]-5-iodopiperidine-2-carboxylic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2R,5S)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its halogenated analogs.
Properties
Molecular Formula |
C11H18FNO4 |
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Molecular Weight |
247.26 g/mol |
IUPAC Name |
(2R,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-5-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 |
InChI Key |
VRAVGIAPUYVLMZ-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC[C@@H]1C(=O)O)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)F |
Origin of Product |
United States |
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